molecular formula C10H13N3O4S B5745042 2,2'-[(phenylsulfonyl)imino]diacetamide

2,2'-[(phenylsulfonyl)imino]diacetamide

Cat. No. B5745042
M. Wt: 271.30 g/mol
InChI Key: ARRNCECDLVWDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(phenylsulfonyl)imino]diacetamide, also known as PSI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

2,2'-[(phenylsulfonyl)imino]diacetamide works by inhibiting the activity of protein phosphatases, which are enzymes that play a key role in cellular signaling pathways. By blocking the activity of these enzymes, 2,2'-[(phenylsulfonyl)imino]diacetamide can alter the activity of various signaling pathways, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2,2'-[(phenylsulfonyl)imino]diacetamide has been shown to have a variety of effects on cellular signaling pathways, including the activation of protein kinases and the inhibition of protein phosphatases. These effects can lead to changes in cellular metabolism, gene expression, and other physiological processes. Additionally, 2,2'-[(phenylsulfonyl)imino]diacetamide has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for use in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2'-[(phenylsulfonyl)imino]diacetamide in laboratory experiments is its ability to selectively inhibit protein phosphatases, which can be difficult to target using other compounds. Additionally, 2,2'-[(phenylsulfonyl)imino]diacetamide has been shown to have a relatively low toxicity, making it a safer alternative to other compounds that may have more harmful side effects. However, one limitation of using 2,2'-[(phenylsulfonyl)imino]diacetamide in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on 2,2'-[(phenylsulfonyl)imino]diacetamide, including the development of new drugs and therapies based on its anti-inflammatory and anti-cancer properties. Additionally, further research is needed to better understand the mechanisms of action of 2,2'-[(phenylsulfonyl)imino]diacetamide and its effects on cellular signaling pathways. This could lead to the development of new tools and techniques for studying cellular signaling and other biochemical processes. Finally, there is potential for the use of 2,2'-[(phenylsulfonyl)imino]diacetamide in the development of new diagnostic tools for the detection and monitoring of various diseases and conditions.

Synthesis Methods

The synthesis of 2,2'-[(phenylsulfonyl)imino]diacetamide involves the reaction of phenylsulfonyl isocyanate with glycine in the presence of a base catalyst. This reaction results in the formation of 2,2'-[(phenylsulfonyl)imino]diacetamide, which can then be purified and used for further research.

Scientific Research Applications

2,2'-[(phenylsulfonyl)imino]diacetamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have a variety of effects on cellular signaling pathways, including the inhibition of protein phosphatases and the activation of protein kinases. These effects make 2,2'-[(phenylsulfonyl)imino]diacetamide a promising candidate for use in the study of cellular signaling and other biochemical processes.

properties

IUPAC Name

2-[(2-amino-2-oxoethyl)-(benzenesulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c11-9(14)6-13(7-10(12)15)18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRNCECDLVWDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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